2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrazolylpyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyrimidine derivative.
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Preparation of Pyrazole Ring
Starting Materials: tert-butyl hydrazine and an appropriate diketone.
Reaction Conditions: The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures (around 80-100°C) to form the pyrazole ring.
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Formation of the Pyrimidine Ring
Starting Materials: The pyrazole derivative is reacted with a suitable pyrimidine precursor, such as 2,4,5-trimethylpyrimidine.
Reaction Conditions: This step often involves a condensation reaction in the presence of a base, such as sodium ethoxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
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Substitution
Reagents: Nucleophiles like halides, amines, or thiols.
Conditions: Often conducted in polar aprotic solvents at moderate temperatures.
Products: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- 2-(5-amino-3-ethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- 2-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Uniqueness
Compared to these similar compounds, 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one is unique due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s steric properties, affecting its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSAXIBSQLMZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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